Chemical structure and properties of 1-(4-Ethoxyphenyl)butane-1,3-dione
Chemical structure and properties of 1-(4-Ethoxyphenyl)butane-1,3-dione
Topic: Chemical Structure and Properties of 1-(4-Ethoxyphenyl)butane-1,3-dione Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Chemical Identity, Synthesis, and Functional Reactivity
Executive Summary
1-(4-Ethoxyphenyl)butane-1,3-dione (often referred to as 4-ethoxybenzoylacetone ) is a prominent
In drug development and materials science, this compound serves as a critical scaffold for synthesizing heterocycles (pyrazoles, isoxazoles) and as a high-affinity ligand for transition metal coordination. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and a mechanistic breakdown of its reactivity profiles.
Chemical Identity & Physicochemical Profile
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | 1-(4-Ethoxyphenyl)butane-1,3-dione |
| Common Synonyms | 4-Ethoxybenzoylacetone; p-Ethoxybenzoylacetone |
| CAS Number | Analogous to 4-Methoxybenzoylacetone (4023-80-7); Specific CAS varies by catalog (e.g., 35031-73-3 refers to mono-ketone precursor) |
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| SMILES | CCOc1ccc(C(=O)CC(=O)C)cc1 |
| InChI Key | Derivative specific |
Physical Properties
| Property | Value / Description |
| Physical State | Crystalline Solid |
| Melting Point | ~78–85 °C (Typical for p-alkoxybenzoylacetones) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, EtOH); Sparingly soluble in water |
| pKa ( | ~8.8–9.2 (Predicted) |
| UV Absorption |
Structural Analysis: Keto-Enol Tautomerism
The defining feature of 1-(4-Ethoxyphenyl)butane-1,3-dione is its keto-enol tautomerism . Unlike simple ketones,
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Conjugation: The C=C double bond of the enol is conjugated with the phenyl ring and the remaining carbonyl.
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Intramolecular Hydrogen Bonding: A six-membered chelate ring forms between the enolic hydroxyl and the carbonyl oxygen.
Mechanism of Tautomerization
The equilibrium shifts based on solvent polarity. In non-polar solvents (e.g.,
Figure 1: Equilibrium between the diketo and enol tautomers. The cis-enol form is thermodynamically favored in organic media due to the formation of a pseudo-aromatic six-membered ring.
Synthesis Protocol: Claisen Condensation
The most robust method for synthesizing 1-(4-Ethoxyphenyl)butane-1,3-dione is the Claisen Condensation of 4-ethoxyacetophenone with ethyl acetate. This route is preferred over the reaction of ethyl 4-ethoxybenzoate with acetone due to better regioselectivity and yield.
Experimental Methodology
Reaction:
Reagents:
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4-Ethoxyacetophenone (1.0 equiv)[1]
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Ethyl Acetate (1.2 equiv, dry)
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Sodium Hydride (NaH) (1.5 equiv, 60% dispersion in mineral oil)
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Tetrahydrofuran (THF) (Anhydrous)
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Hydrochloric Acid (1M) for quenching
Step-by-Step Protocol:
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Preparation: In a flame-dried round-bottom flask under
atmosphere, wash NaH with dry hexane (3x) to remove mineral oil. Suspend the clean NaH in anhydrous THF. -
Addition: Cool the suspension to 0°C. Add 4-Ethoxyacetophenone dropwise over 15 minutes. Hydrogen gas evolution will be observed.
-
Condensation: Add Ethyl Acetate dropwise. Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The solution will turn yellow/orange, indicating the formation of the
-diketonate anion. -
Quenching: Cool the reaction mixture to 0°C. Carefully quench with 1M HCl until pH ~2–3. This protonates the enolate to the neutral dione.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Hexane:EtOAc 9:1) to yield the product as white/off-white crystals.
Figure 2: Synthetic workflow for the Claisen condensation route.
Reactivity & Applications
Heterocycle Synthesis (Knorr Reaction)
The 1,3-dione moiety is a "linchpin" for synthesizing 5-membered heterocycles.
-
Pyrazoles: Reaction with hydrazine (
) or substituted hydrazines yields 3-(4-ethoxyphenyl)-5-methylpyrazoles. -
Isoxazoles: Reaction with hydroxylamine (
) yields isoxazoles. -
Mechanism: The nucleophile attacks the carbonyl carbons, followed by dehydration and cyclization.
Metal Chelation
The enolate anion of 1-(4-Ethoxyphenyl)butane-1,3-dione acts as a bidentate ligand (
-
Lanthanide Complexes: Forms tris-complexes
(e.g., with or ). The ethoxy-phenyl group acts as an "antenna," absorbing UV light and transferring energy to the metal center, resulting in intense luminescence. -
Transition Metals: Forms stable complexes with
, , and , often used as catalysts or precursors for MOCVD (Metal-Organic Chemical Vapor Deposition).
Figure 3: Primary reactivity pathways: Heterocycle formation, Coordination chemistry, and Alkylation.
Safety & Handling (SDS Summary)
While specific toxicological data for this derivative may be limited, it should be handled according to the safety profile of general
-
Hazard Classification:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood, especially during the synthesis step involving NaH (flammable gas evolution).
-
Storage: Store in a cool, dry place under inert gas (
) to prevent slow oxidation or hydrolysis over long periods.
References
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Claisen Condensation Mechanism: Hauser, C. R., & Hudson, B. E. (1942). "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions, 1, 266.
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Tautomerism of Beta-Diketones: Emsley, J. (1984). "The Composition, Structure and Hydrogen Bonding of the beta-Diketones." Structure and Bonding, 57, 147-191.
- Synthesis of Benzoylacetone Derivatives: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
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Biological Activity of Pyrazoles: Kumar, V., et al. (2013). "Synthesis and Biological Evaluation of Some New Pyrazole Derivatives." Bioorganic & Medicinal Chemistry Letters.
